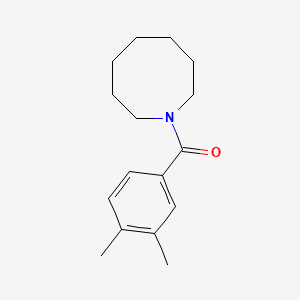![molecular formula C13H14ClF2NO2 B5375130 2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B5375130.png)
2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chlorine and fluorine atoms, as well as a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-difluorobenzoyl chloride and 2-tetrahydrofuranylethylamine.
Reaction Conditions: The benzoyl chloride derivative is reacted with the amine in the presence of a base such as triethylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its properties in the development of new materials, including polymers and coatings.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- 2-chloro-4,5-difluoro-N-[1-(oxolan-2-yl)ethyl]benzamide
Uniqueness
2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2/c1-7(12-3-2-4-19-12)17-13(18)8-5-10(15)11(16)6-9(8)14/h5-7,12H,2-4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXBOMMKEWXYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]benzamide](/img/structure/B5375058.png)
![2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol](/img/structure/B5375066.png)
![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)


![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)
![4-[Methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B5375122.png)

![N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B5375149.png)
![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
